5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl, methylphenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method starts with the preparation of substituted thieno[2,3-d]pyrimidine intermediates. These intermediates can be synthesized through the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . The reaction conditions often involve the use of Pd(dppf)Cl2 as a catalyst and carbon monoxide as the carbonyl source, yielding the desired thieno[2,3-d]pyrimidine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production, provided that the reaction conditions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the substituents.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against various pathogens.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which 5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to modulate GABA B receptors, which are involved in the regulation of neurotransmission in the central nervous system . This suggests that the compound may exert its effects through similar mechanisms, potentially influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-mercaptopyrimidine: This compound shares the dimethyl and sulfanyl groups but lacks the thieno[2,3-d]pyrimidine core.
N-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-4-carboxamide: A derivative with similar structural features but different substituents.
Uniqueness
5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of substituents and the thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-8-4-6-11(7-5-8)17-14(18)12-9(2)10(3)20-13(12)16-15(17)19/h4-7H,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASTILJZKYNKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129099 | |
Record name | 2,3-Dihydro-5,6-dimethyl-3-(4-methylphenyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-65-6 | |
Record name | 2,3-Dihydro-5,6-dimethyl-3-(4-methylphenyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59898-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5,6-dimethyl-3-(4-methylphenyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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